molecular formula C21H15N3O5S B306962 5-[(5-{4-Nitrophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone

5-[(5-{4-Nitrophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone

Número de catálogo B306962
Peso molecular: 421.4 g/mol
Clave InChI: SDLPDPVPRQOCGL-PDGQHHTCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[(5-{4-Nitrophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, commonly known as NITD-008, is a potential antiviral drug that has garnered attention from the scientific community due to its promising antiviral activity against various viruses.

Mecanismo De Acción

NITD-008 inhibits viral replication by binding to the active site of the viral RdRp enzyme, thereby preventing the synthesis of viral RNA. The binding of NITD-008 to the RdRp enzyme is believed to be reversible, allowing for the release of the drug from the enzyme after the completion of its antiviral activity.
Biochemical and Physiological Effects:
NITD-008 has been shown to have low toxicity and high selectivity towards the viral RdRp enzyme, making it a promising candidate for the development of antiviral drugs. In vitro studies have shown that NITD-008 effectively inhibits viral replication at low concentrations, indicating its potential as an effective antiviral drug.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of NITD-008 is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of antiviral drugs against multiple viruses. However, one limitation of NITD-008 is its relatively low potency compared to other antiviral drugs. Additionally, further studies are needed to determine the optimal dosage and administration of NITD-008 for effective antiviral activity.

Direcciones Futuras

There are several future directions for the research and development of NITD-008. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent analogs of NITD-008 with improved antiviral activity. Additionally, further studies are needed to determine the safety and efficacy of NITD-008 in vivo and in clinical trials. Finally, the potential use of NITD-008 as a prophylactic agent or in combination with other antiviral drugs should be explored.
Conclusion:
In conclusion, NITD-008 is a promising antiviral drug that has shown broad-spectrum antiviral activity against various viruses. Its mechanism of action, low toxicity, and high selectivity towards the viral RdRp enzyme make it a promising candidate for the development of antiviral drugs. Further studies are needed to optimize the synthesis method, develop more potent analogs, and determine the safety and efficacy of NITD-008 in vivo and in clinical trials.

Métodos De Síntesis

NITD-008 can be synthesized through a multi-step process that involves the condensation of 4-nitrobenzaldehyde with furfural in the presence of a base to form 5-{4-nitrophenyl}-2-furfural. This intermediate is then reacted with 4-methoxybenzaldehyde and thiosemicarbazide to form the final product, NITD-008.

Aplicaciones Científicas De Investigación

NITD-008 has been extensively studied for its antiviral activity against various viruses, including dengue virus, Zika virus, and SARS-CoV-2. Studies have shown that NITD-008 inhibits viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for viral replication. NITD-008 has also been shown to have a broad-spectrum antiviral activity, making it a promising candidate for the development of antiviral drugs.

Propiedades

Fórmula molecular

C21H15N3O5S

Peso molecular

421.4 g/mol

Nombre IUPAC

(5Z)-3-(4-methoxyphenyl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H15N3O5S/c1-28-16-8-6-14(7-9-16)23-20(25)18(22-21(23)30)12-17-10-11-19(29-17)13-2-4-15(5-3-13)24(26)27/h2-12H,1H3,(H,22,30)/b18-12-

Clave InChI

SDLPDPVPRQOCGL-PDGQHHTCSA-N

SMILES isomérico

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/NC2=S

SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])NC2=S

SMILES canónico

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])NC2=S

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.